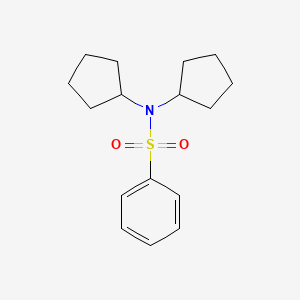
N,N-dicyclopentylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dicyclopentylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine This compound is notable for its unique structure, which includes two cyclopentyl groups attached to the nitrogen atom of the sulfonamide group, and a benzene ring attached to the sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclopentylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with dicyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+2C5H9NH2→C6H5SO2N(C5H9)2+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
N,N-Dicyclopentylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of N,N-dicyclopentylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma treatment and potential anticancer activity by disrupting the pH balance in tumor cells.
類似化合物との比較
- N,N-Dimethylbenzenesulfonamide
- N,N-Diethylbenzenesulfonamide
- N,N-Dipropylbenzenesulfonamide
Comparison: N,N-Dicyclopentylbenzenesulfonamide is unique due to the presence of cyclopentyl groups, which impart steric hindrance and influence its reactivity and binding affinity to molecular targets. Compared to its dimethyl, diethyl, and dipropyl counterparts, the cyclopentyl groups provide a bulkier and more rigid structure, potentially enhancing its specificity and efficacy as an enzyme inhibitor.
特性
IUPAC Name |
N,N-dicyclopentylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-20(19,16-12-2-1-3-13-16)17(14-8-4-5-9-14)15-10-6-7-11-15/h1-3,12-15H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGFGFYCQRAFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dimethoxy-N'-{3-methoxy-2-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5095048.png)


![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5095063.png)
![1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B5095070.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5095077.png)
![N,2-dimethyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5095079.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5095080.png)
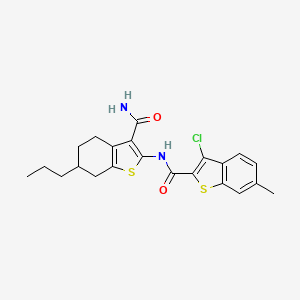
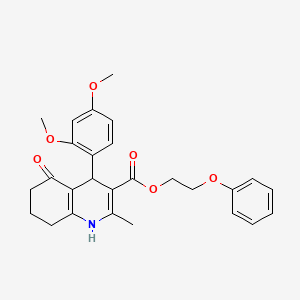
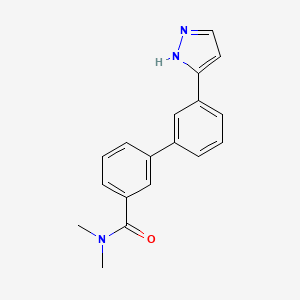
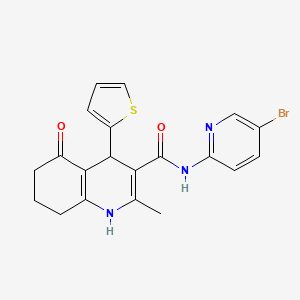
![N~1~-(3-acetylphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5095142.png)
![1-[3-Amino-2-(4-ethylbenzoyl)-6-methyl-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5095146.png)
